molecular formula C14H8Cl2O4 B6320302 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid CAS No. 70994-42-2

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid

Cat. No.: B6320302
CAS No.: 70994-42-2
M. Wt: 311.1 g/mol
InChI Key: WZASJRGRJAXNIS-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid is a chemical compound with significant interest in various scientific fields It is characterized by the presence of carboxylic acid and chlorine functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by carboxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
  • 5-(3-Carboxy-4-chlorophenyl)-2-hydroxypyrimidine
  • 5-[[3-carboxy-4-[[(3-chlorophenyl)-oxomethyl]amino]phenyl]thio]-2-[[(3-chlorophenyl)-oxomethyl]amino]benzoic acid

Uniqueness

Compared to similar compounds, 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized materials.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZASJRGRJAXNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593740
Record name 4,4'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70994-42-2
Record name 4,4'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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